molecular formula C20H30N2O5 B13055062 Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate

Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No.: B13055062
M. Wt: 378.5 g/mol
InChI Key: KWEJKGSZVXLCCN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a tert-butyl group, and methoxy and methoxycarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Addition of Methoxy and Methoxycarbonyl Groups: These groups are added through nucleophilic substitution reactions using methoxy and methoxycarbonyl reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: Similar structure but with a nitro group instead of a methoxycarbonyl group.

    Tert-butyl 4-(3-methoxy-4-(bromomethyl)phenyl)piperazine-1-carboxylate: Contains a bromomethyl group instead of a methoxycarbonyl group.

Uniqueness

Tert-butyl 4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H30N2O5

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl 4-(3-methoxy-4-methoxycarbonylphenyl)-2,2-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O5/c1-19(2,3)27-18(24)22-11-10-21(13-20(22,4)5)14-8-9-15(17(23)26-7)16(12-14)25-6/h8-9,12H,10-11,13H2,1-7H3

InChI Key

KWEJKGSZVXLCCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC)C

Origin of Product

United States

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